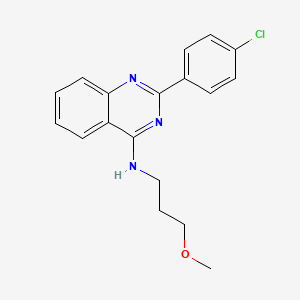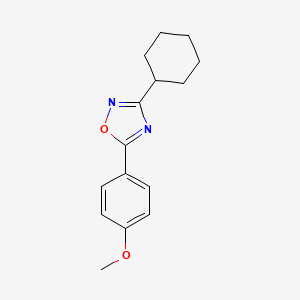
4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Descripción general
Descripción
4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in scientific research. It is a derivative of the benzophenone family and is commonly used to label proteins, peptides, and other biomolecules for detection and analysis.
Mecanismo De Acción
4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate works by covalently binding to amino acid residues on proteins and peptides. The nitrophenyl group of this compound is highly reactive and can form a covalent bond with the amino group of lysine residues. This results in the formation of a fluorescent product that can be detected and quantified.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is its high sensitivity and specificity for labeling proteins and peptides. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, this compound has some limitations, including its sensitivity to pH and temperature, which can affect its labeling efficiency. It is also prone to photobleaching, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are several future directions for the use of 4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate in scientific research. One area of interest is the development of new labeling techniques that can improve the sensitivity and specificity of this compound. Another area of research is the use of this compound in live-cell imaging, where it can be used to monitor protein dynamics and localization in real-time. Additionally, there is interest in using this compound in the study of protein-protein interactions and enzyme activity in complex biological systems.
Aplicaciones Científicas De Investigación
4-nitrophenyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is commonly used in scientific research for labeling proteins and peptides. It is particularly useful in fluorescence-based assays, where it can be used to monitor protein-protein interactions, enzyme activity, and protein localization. It is also used in the study of membrane transport and receptor binding.
Propiedades
IUPAC Name |
(4-nitrophenyl) 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-13-5-10-18-19(11-13)21(26)23(20(18)25)16-4-2-3-14(12-16)22(27)30-17-8-6-15(7-9-17)24(28)29/h2-4,6-9,12-13,18-19H,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXGUQWLFREOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3980432.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3980441.png)

![N-[1-(1-adamantyl)ethyl]-5-(4-benzoyl-1-piperazinyl)-2-nitroaniline](/img/structure/B3980466.png)
![4-{5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980470.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2,8-trimethylquinoline-4-carboxamide](/img/structure/B3980474.png)


![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B3980488.png)

![1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperidine](/img/structure/B3980492.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B3980497.png)

